5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an ethoxy and a methoxy group on the phenyl ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include heating the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Due to its potential therapeutic properties, it is studied for its anticancer and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Benzothiazole: Another thiazole derivative with a benzene ring fused to the thiazole ring, known for its antimicrobial properties.
Thiazolidine: A reduced form of thiazole with a saturated ring, used in various pharmaceutical applications
Uniqueness
5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2O2S/c1-3-16-9-5-4-8(6-10(9)15-2)11-7-14-12(13)17-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
LPBKDVPAGBVUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=C(S2)N)OC |
Origin of Product |
United States |
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